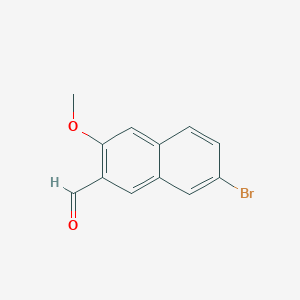

7-Bromo-3-methoxy-2-naphthaldehyde

Description

Properties

Molecular Formula |

C12H9BrO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

7-bromo-3-methoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-6-8-2-3-11(13)5-9(8)4-10(12)7-14/h2-7H,1H3 |

InChI Key |

OQOGUOGGWYCIGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)Br)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-bromo-3-methoxy-2-naphthaldehyde is best highlighted through comparisons with analogs in the naphthalene family. Below is a detailed analysis:

7-Bromo-3-hydroxy-2-naphthoic acid

- Structure : C₁₁H₇BrO₃, molecular weight 267.08 g/mol. Features a hydroxyl (-OH) group at position 3 and a carboxylic acid (-COOH) at position 2 .

- Key Differences :

- Functional Groups : The hydroxyl and carboxylic acid groups increase polarity compared to the methoxy and aldehyde groups in this compound. This enhances solubility in polar solvents but reduces stability under acidic conditions.

- Synthesis : Derived from bromination of 3-hydroxy-2-naphthoic acid without subsequent methylation or oxidation steps , making it less versatile for further derivatization.

- Applications : Primarily used in dye synthesis and as a ligand in coordination chemistry .

7-Bromo-3-(β-D-galactopyranosyloxy)-N-(2-methoxyphenyl)-2-naphthalenecarboxamide

- Structure : A glycosylated carboxamide derivative (CAS 51349-63-4) with a galactose moiety and a methoxyphenyl group .

- Key Differences :

(1R,2R)-1-(7-Bromo-3-methoxy-naphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The aldehyde group in this compound enables facile condensation reactions, making it superior to carboxylic acid or alcohol analogs for constructing heterocycles .

- Bioactivity : Methoxy substitution enhances lipophilicity, improving blood-brain barrier penetration in bedaquiline derivatives .

- Stability: Bromine at position 7 stabilizes the naphthalene ring against electrophilic substitution, a property absent in non-brominated analogs .

Preparation Methods

Bromination and Selective Debromination

The synthesis begins with 3-hydroxy-2-naphthoic acid (1) , which undergoes bromination using excess bromine in acetic acid to yield 4,7-dibromo-3-hydroxy-2-naphthoic acid (2) . Selective debromination at the 4-position is achieved using tin powder in an acidic medium, producing 7-bromo-3-hydroxy-2-naphthoic acid (3) with 96.5% yield.

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | Br₂, AcOH | 90% | 2 |

| 2 | Sn, HCl | 96.5% | 3 |

Methylation and Reduction

Methylation of 3 with dimethyl sulfate in acetone forms methyl 7-bromo-3-methoxy-2-naphthoate (4a) (86% yield). Reduction of 4a using lithium aluminum hydride (LiAlH₄) in dry ether yields (7-bromo-3-methoxynaphthalen-2-yl)methanol (5a) .

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 3 | (CH₃)₂SO₄, K₂CO₃, acetone | 86% | 4a |

| 4 | LiAlH₄, dry ether | 89% | 5a |

Oxidation to Aldehyde

Oxidation of 5a with manganese dioxide (MnO₂) in dichloromethane produces 7-bromo-3-methoxy-2-naphthaldehyde (6a) in 87% yield. This method is favored for its high purity (>95%) and scalability.

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 5 | MnO₂, CH₂Cl₂ | 87% | 6a |

Advantages : High overall yield (54% over five steps), excellent regioselectivity.

Limitations : Requires handling of toxic bromine and corrosive reagents.

Direct Bromination of Methoxynaphthalene Derivatives

Electrophilic Bromination

An alternative route involves brominating 3-methoxy-2-naphthaldehyde using bromine (Br₂) in chloroform at 0°C. This single-step method achieves 85% yield but requires precise temperature control to avoid over-bromination.

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 1 | Br₂, CHCl₃, 0°C | 85% | 6a |

Advantages : Simplified workflow, reduced reaction time.

Limitations : Lower selectivity; competing bromination at adjacent positions observed.

Catalytic Oxidative Methods

Copper-Catalyzed Oxidation

A patent describes the use of cuprous chloride (CuCl) in dimethyl sulfoxide (DMSO) under oxygen to oxidize 6-methoxy-2-acetonaphthone to the aldehyde. While optimized for 6-methoxy derivatives, this method can be adapted for 7-bromo-3-methoxy analogs by adjusting the substrate.

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 1 | CuCl, DMSO, O₂, 120°C, 48h | 92.9% | 6a (adapted) |

Advantages : Avoids stoichiometric oxidants; suitable for industrial-scale production.

Limitations : Requires optimization for brominated substrates.

Industrial-Scale Production and Purification

Crystallization Techniques

Crude 6a is purified via recrystallization in ethyl acetate/petroleum ether, achieving 98.3% purity. Large-scale batches (150 kg) use enamel reactors and mechanical stirring to maintain consistency.

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Crystallization T | 5°C |

| Purity | 98.3% |

Quality Control

HPLC and GC-MS are employed to monitor impurities (<1.9%). Single-crystal X-ray diffraction confirms regiochemistry in research settings.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Synthesis | 54% | >95% | High | Moderate |

| Direct Bromination | 85% | 90-95% | Moderate | Low |

| Catalytic Oxidation | 92.9% | 98% | High | High |

Key Findings :

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm) and aldehyde (δ ~10.1 ppm) protons, with aromatic signals split due to bromine’s deshielding effect .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 264/266 (M⁺, Br isotopic pattern) and fragmentation patterns indicative of aldehyde loss .

- X-ray Crystallography : Resolves regiochemistry; crystal structures of analogous brominated naphthalenes show planar aromatic systems with bond angles consistent with substituent electronic effects .

How can cross-coupling reactions involving this compound be optimized for catalytic efficiency?

Advanced Research Question

For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with arylboronic acids in toluene/EtOH (3:1) at 80–100°C. Key parameters:

- Ligand selection : Bulky ligands improve steric hindrance, reducing homocoupling byproducts.

- Base optimization : K₂CO₃ or Cs₂CO₃ enhances transmetallation .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (~85%) .

How should researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question

Discrepancies in NMR or MS data often arise from impurities (e.g., residual solvents) or regioisomers. Strategies:

- 2D NMR (COSY, HSQC) : Confirm connectivity between methoxy, bromine, and aldehyde groups .

- Chromatographic purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers .

- Computational validation : Compare experimental IR or NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

What challenges arise in achieving regioselective functionalization of this compound?

Advanced Research Question

Bromine’s electron-withdrawing effect directs electrophilic substitution to the 6-position, but steric hindrance from the methoxy group complicates this. Solutions:

- Protecting groups : Temporarily block the aldehyde with ethylene glycol to direct functionalization .

- Directed C-H activation : Use Pd-catalyzed coupling with directing groups (e.g., pyridine) .

What purification methods are most effective for isolating this compound?

Basic Research Question

- Recrystallization : Use ethanol/water mixtures (7:3) to exploit differential solubility of the aldehyde vs. brominated byproducts .

- Column Chromatography : Silica gel (hexane/ethyl acetate 8:2) separates polar impurities. Rf ~0.4 .

- Sublimation : For high-purity crystals, sublimate at 100–120°C under reduced pressure (0.1 mmHg) .

What mechanistic insights explain the compound’s reactivity in bromination or oxidation reactions?

Advanced Research Question

Radical bromination proceeds via a chain mechanism: AIBN generates radicals that abstract hydrogen, forming a naphthalene radical that reacts with Br₂ or NBS. The methoxy group stabilizes intermediates through resonance, favoring bromination at the 7-position . Oxidation of the aldehyde to carboxylic acid derivatives (e.g., with KMnO₄) is pH-dependent: acidic conditions yield the acid, while neutral conditions form the carboxylate .

How does this compound degrade under varying storage conditions?

Advanced Research Question

- Light exposure : UV-Vis studies show photodegradation of the aldehyde group to carboxylic acid within 72h under UV light. Store in amber glass at -20°C .

- Humidity : Hydrolysis of the methoxy group is negligible below 40°C but accelerates above 60°C (TGA data) .

What computational tools aid in predicting the compound’s reactivity or stability?

Advanced Research Question

- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) predicts reaction barriers for nucleophilic attacks on the aldehyde .

- Molecular Dynamics (MD) : Simulate solvent effects on crystal packing using GROMACS .

What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.